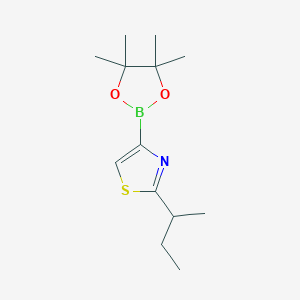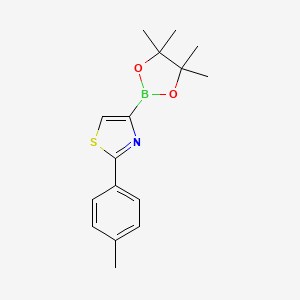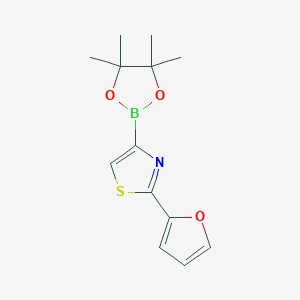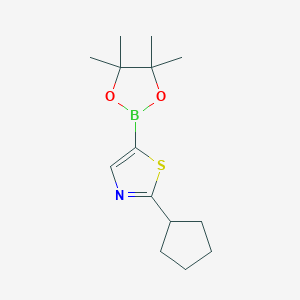
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester (2MPPBP) is a synthetically produced organic compound that has been studied for its potential applications in various scientific fields. It is a boronic acid pinacol ester which is composed of two pyridine rings, an amine group and a boronic acid group. This molecule is of particular interest due to its unique chemical structure and wide range of potential applications.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been studied for its potential applications in drug delivery and as a reagent for the synthesis of metal-organic frameworks.
Mechanism of Action
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential applications in various scientific fields due to its unique chemical structure. The boronic acid group of this compound is capable of forming covalent bonds with various functional groups, making it a useful reagent for organic synthesis. Additionally, the pyridine rings of the molecule are capable of forming hydrogen bonds, making it an effective ligand for coordination chemistry.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical and physiological effects. As such, there is no data available regarding the potential effects of this compound on the human body.
Advantages and Limitations for Lab Experiments
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its ability to form covalent bonds with various functional groups, making it a useful reagent for organic synthesis. Additionally, the pyridine rings of the molecule can form hydrogen bonds, making it an effective ligand for coordination chemistry. However, this compound is not suitable for use in biological systems due to its lack of biochemical and physiological effects.
Future Directions
There are several potential future directions for the use of 2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. One potential application is in the development of novel drug delivery systems. Additionally, this compound could be used as a reagent for the synthesis of metal-organic frameworks. Furthermore, this compound could be used as a catalyst in the synthesis of organic compounds. Finally, this compound could be used as a ligand in coordination chemistry.
Synthesis Methods
2-(2-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 2-methylpiperidine and 4-boronic acid pinacol ester. The reaction is carried out in a two-step process. In the first step, the piperidine is reacted with the boronic acid pinacol ester to form the intermediate 2-methylpiperidin-1-yl boronic acid pinacol ester. This intermediate is then reacted with pyridine to form the desired this compound.
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-8-6-7-11-20(13)15-12-14(9-10-19-15)18-21-16(2,3)17(4,5)22-18/h9-10,12-13H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAESJERPRDJGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














